An In-depth Technical Guide to 3-Maleimidopropionic Acid Hydrazide (BMPH)
An In-depth Technical Guide to 3-Maleimidopropionic Acid Hydrazide (BMPH)
For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of a crosslinking agent is a critical decision that dictates the success of downstream applications. Among the arsenal of available reagents, 3-maleimidopropionic acid hydrazide, commonly known as BMPH, stands out as a versatile and powerful heterobifunctional crosslinker. This guide provides an in-depth technical overview of BMPH, grounded in scientific principles and practical insights to empower its effective application in your research.
Core Principles of BMPH: A Heterobifunctional Crosslinker
BMPH is a molecule engineered with two distinct reactive moieties at either end of a short spacer arm: a maleimide group and a hydrazide group.[1] This "heterobifunctional" nature is the cornerstone of its utility, enabling the sequential and controlled covalent linkage of two different types of functional groups. Specifically, the maleimide group exhibits high reactivity towards sulfhydryl (thiol) groups, while the hydrazide group readily reacts with carbonyls (aldehydes and ketones).[1] This dual reactivity makes BMPH an invaluable tool for creating precise molecular bridges between biomolecules.[2][3]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of BMPH is essential for its effective handling and application.
| Property | Value | Source |
| Synonyms | BMPH, N-(β-maleimidopropionic acid) hydrazide | [2] |
| Molecular Formula | C7H9N3O3 · CF3CO2H | |
| Molecular Weight | 297.19 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Solubility | Water soluble | [1] |
| Spacer Arm Length | 8.1 Å | [1] |
| Reactive Groups | Maleimide, Hydrazide | [1] |
| Reactivity Towards | Sulfhydryl groups (-SH), Carbonyl groups (aldehydes, ketones) | [1] |
Storage and Handling: BMPH is sensitive to moisture. Upon receipt, it should be stored desiccated at 2-8°C.[1][2][3] To prevent condensation, the vial should be equilibrated to room temperature before opening. It is highly recommended to prepare fresh solutions of BMPH for each use, as storage of stock solutions is not advised.
The Chemistry of Conjugation: A Tale of Two Ends
The efficacy of BMPH lies in the distinct and controllable reactivity of its two functional groups. The strategic orchestration of these reactions allows for the precise assembly of complex biomolecular conjugates.
The Maleimide-Thiol Reaction: A Stable Thioether Bond
The maleimide group of BMPH reacts specifically with sulfhydryl groups, typically found in the side chains of cysteine residues in proteins and peptides, to form a stable thioether bond.[2][4] This reaction, a Michael addition, is highly efficient and proceeds under mild conditions, making it a cornerstone of bioconjugation.[4][5]
Causality Behind Experimental Choices:
-
pH Control is Critical: The optimal pH range for the maleimide-thiol reaction is 6.5-7.5.[4][6] Within this window, the reaction is highly chemoselective for thiols. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[4] Above pH 7.5, the maleimide group can start to react with amines, such as the side chain of lysine, leading to a loss of specificity.[4] Conversely, at a pH below 6.5, the reaction rate is significantly reduced.[7]
-
Stability Considerations: While the thioether bond formed is generally stable, the maleimide group itself can undergo hydrolysis, particularly at higher pH.[7][8] Therefore, maintaining the recommended pH range is crucial for maximizing conjugation efficiency. For long-term stability of the conjugate, hydrolysis of the succinimide ring can be intentionally induced, as the ring-opened product is more resistant to cleavage.[9]
Caption: Maleimide-thiol conjugation workflow.
The Hydrazide-Carbonyl Reaction: Forming a Hydrazone Linkage
The hydrazide moiety of BMPH reacts with carbonyl groups (aldehydes and ketones) to form a stable hydrazone bond.[10] This reaction is fundamental to the versatility of BMPH, as carbonyl groups can be introduced into biomolecules, particularly glycoproteins, through controlled oxidation.[11]
Causality Behind Experimental Choices:
-
Generating Carbonyls: Aldehyde groups are not naturally abundant in most biomolecules. However, they can be readily generated by the mild oxidation of sugar residues in glycoproteins using sodium meta-periodate (NaIO4).[11][12] This process cleaves the carbon-carbon bond between vicinal diols, creating two aldehyde groups.
-
Reaction Conditions: The formation of the hydrazone linkage is typically carried out in a slightly acidic to neutral pH range. The reaction involves the nucleophilic attack of the hydrazide on the carbonyl carbon, followed by dehydration.[13][14]
Caption: Two-step conjugation using BMPH.
Applications in Research and Drug Development
The unique properties of BMPH make it a valuable reagent in a wide array of applications, from basic research to the development of novel therapeutics.[2][3][15]
-
Antibody-Drug Conjugates (ADCs): BMPH is instrumental in the construction of ADCs, a class of targeted cancer therapies.[15] In a typical strategy, a potent cytotoxic drug is first conjugated to BMPH via its hydrazide group. The resulting maleimide-activated drug is then linked to the sulfhydryl groups of a monoclonal antibody that specifically targets a tumor-associated antigen. This approach ensures that the cytotoxic payload is delivered directly to the cancer cells, minimizing off-target toxicity.
-
Protein-Protein Conjugation: BMPH can be used to create well-defined protein-protein conjugates for studying protein interactions, creating bispecific antibodies, or developing novel diagnostic reagents.[6]
-
Immobilization of Biomolecules: BMPH facilitates the immobilization of proteins, peptides, or other thiol-containing molecules onto surfaces that have been functionalized with aldehyde groups. This is a common technique in the development of biosensors and diagnostic assays.[15]
-
Hydrogel Formation: The crosslinking capabilities of BMPH are also utilized in the synthesis of hydrogels for applications in tissue engineering and controlled drug release.[2]
Detailed Experimental Protocols
To ensure the successful application of BMPH, it is crucial to follow well-defined and validated protocols. The following are representative step-by-step methodologies for common applications.
General Two-Step Protein-Glycoprotein Conjugation
This protocol outlines the general workflow for conjugating a thiol-containing protein to a glycoprotein.
Step 1: Oxidation of the Glycoprotein
-
Dissolve the glycoprotein in an appropriate buffer (e.g., 0.1 M sodium acetate, pH 5.5).
-
Add a freshly prepared solution of sodium meta-periodate to a final concentration of 10-20 mM.
-
Incubate the reaction in the dark at room temperature for 30 minutes.
-
Quench the reaction by adding glycerol to a final concentration of 15 mM and incubate for 5 minutes.
-
Remove excess periodate and byproducts by buffer exchange into a suitable conjugation buffer (e.g., PBS, pH 7.2-7.5) using a desalting column or dialysis.
Step 2: Conjugation of BMPH to the Thiol-Containing Protein
-
Dissolve the thiol-containing protein in a conjugation buffer (e.g., PBS with 10 mM EDTA, pH 7.2-7.5).
-
If necessary, reduce any existing disulfide bonds by adding a 10-fold molar excess of TCEP (tris(2-carboxyethyl)phosphine) and incubating for 30 minutes at room temperature.[][17]
-
Dissolve BMPH in the same buffer immediately before use.
-
Add a 10- to 20-fold molar excess of BMPH to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Remove excess BMPH by buffer exchange into the conjugation buffer.
Step 3: Final Conjugation
-
Combine the oxidized glycoprotein and the BMPH-activated protein at a desired molar ratio.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
The resulting conjugate can be purified by size-exclusion chromatography to remove any unreacted components.
Caption: Workflow for Protein-Glycoprotein Conjugation.
Antibody-Drug Conjugation (ADC) via Thiol Modification
This protocol provides a framework for conjugating a maleimide-activated drug to an antibody.
Step 1: Antibody Reduction
-
Prepare the antibody in a suitable buffer (e.g., PBS with EDTA, pH 7.2-7.5) at a concentration of 1-10 mg/mL.
-
Add a calculated amount of a reducing agent, such as TCEP, to achieve the desired number of free sulfhydryl groups. A 10:1 molar ratio of TCEP to antibody is a common starting point.[]
-
Incubate the reaction for 30-60 minutes at room temperature.[]
-
Remove the excess reducing agent by buffer exchange using a desalting column.[]
Step 2: Conjugation
-
Prepare a stock solution of the maleimide-activated drug in an organic solvent like DMSO.
-
Add the drug solution to the reduced antibody solution at a 5:1 to 20:1 molar excess of the drug.[]
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.[][17]
-
Quench the reaction by adding a thiol-containing molecule, such as cysteine or N-acetylcysteine, to cap any unreacted maleimide groups.[]
-
Purify the ADC from unreacted drug and other reagents using size-exclusion chromatography or tangential flow filtration.
Conclusion
3-Maleimidopropionic acid hydrazide is a powerful and versatile tool in the field of bioconjugation. Its heterobifunctional nature, coupled with the well-characterized and efficient chemistries of its maleimide and hydrazide groups, provides researchers with a reliable method for creating a wide range of biomolecular conjugates. By understanding the underlying chemical principles and carefully controlling the reaction conditions, scientists and drug developers can harness the full potential of BMPH to advance their research and therapeutic development goals.
References
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PubChem. (n.d.). 3-Maleimidopropionic acid. Retrieved from [Link]
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Gobles Chem. (2026, January 9). Mastering Bioconjugation with 3-Maleimidopropionic Acid: A Supplier's Guide. Retrieved from [Link]
- Wang, F., & Sacchettini, J. C. (2007). Mechanism of thioamide drug action against tuberculosis and leprosy. Proceedings of the National Academy of Sciences, 104(12), 4856-4861.
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ResearchGate. (n.d.). a Formation of β-maleimidopropionic acid hydrazide (BMPH)-functionalized mercaptopropyl-MSN. Retrieved from [Link]
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Creative Biolabs. (n.d.). β-Maleimidopropionic Acid Hydrazide (BMPH). Retrieved from [Link]
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Chemistry LibreTexts. (2025, February 24). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Hydrolytic stability of 8armPEG10k-maleimide at 37 C and different.... Retrieved from [Link]
- Sankaran, S., et al. (2022).
- Kalia, J., & Raines, R. T. (2008). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH.
- Agarwal, P., & Bertozzi, C. R. (2015). Methods for site-specific drug conjugation to antibodies.
- Fontaine, S. D., et al. (2015). Long-Term Stabilization of Maleimide–Thiol Conjugates.
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Iright. (n.d.). Thermo Fisher, 22297, BMPH (N-β-maleimidopropionic acid hydrazide). Retrieved from [Link]
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JoVE. (2025, May 22). Video: Aldehydes and Ketones to Alkanes: Wolff–Kishner Reduction. Retrieved from [Link]
- Biess-Pirot, C., et al. (2000). Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs.
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Professor Dave Explains. (2020, August 8). 102. Aldehydes & Ketones: Reactions Part #3 Hydrazones, Related Compounds & the Wittig Reaction. Retrieved from [Link]
- Hafikin, M. H., et al. (2021). Mechanism of Action, Resistance, Synergism, and Clinical Implications of Delamanid Against Multidrug-Resistant Mycobacterium tuberculosis. Frontiers in microbiology, 12, 738299.
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